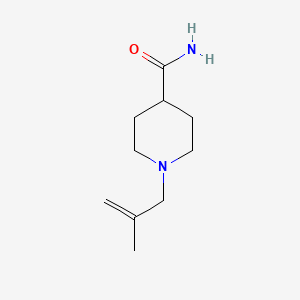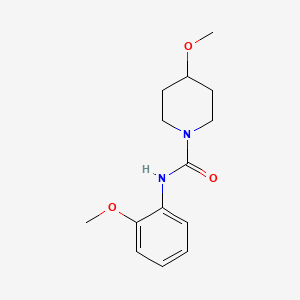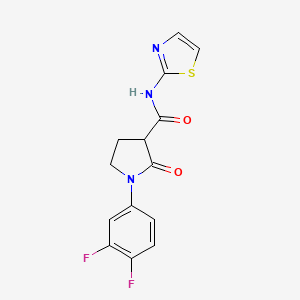![molecular formula C13H18ClN3O B7565794 [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a novel drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone involves the inhibition of MAGL, which hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. By inhibiting MAGL, [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone increases the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. This activation leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. The compound has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been shown to have a favorable safety profile and does not exhibit any significant toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone is its potent inhibitory activity against MAGL, which makes it a promising drug candidate for various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetic properties. Additionally, more studies are needed to determine the optimal dosage and administration route for [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone.
Future Directions
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has potential applications in various diseases such as chronic pain, inflammation, and anxiety. Future studies should focus on optimizing the pharmacokinetic properties of the compound to improve its efficacy and safety. Additionally, more studies are needed to determine the optimal dosage and administration route for [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone. Furthermore, the compound's potential interactions with other drugs should be investigated to ensure its safety in combination therapy.
Synthesis Methods
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone involves the reaction of 5-chloro-6-(ethylamino)pyridin-3-amine with piperidin-4-one in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity and yield of the compound can be improved by using appropriate purification techniques such as column chromatography.
Scientific Research Applications
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit potent inhibitory activity against the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-15-12-11(14)8-10(9-16-12)13(18)17-6-4-3-5-7-17/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQKLPGABCPOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)



